molecular formula C11H17NO B8784301 2-(diethylaminomethyl)phenol CAS No. 4992-02-3

2-(diethylaminomethyl)phenol

Cat. No.: B8784301
CAS No.: 4992-02-3
M. Wt: 179.26 g/mol
InChI Key: IGXXOUGMPVOZFH-UHFFFAOYSA-N
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Description

2-(Diethylaminomethyl)phenol (CAS 4992-02-3) is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound serves as a versatile chemical building block and functional intermediate in several research fields. In pharmaceutical research, its structural motif is a key component in active molecules; for instance, it is part of the chemical structure of Amodiaquine, a recognized antimalarial quinoline derivative . In materials science, compounds within the aminomethylphenol family are extensively studied and utilized as catalysts, accelerators, and curing agents in the synthesis of epoxy resins and phenolic polymers . The molecule features a phenolic hydroxyl group (OH) and a diethylaminomethyl group, which can participate in various chemical reactions and molecular interactions. Researchers have also investigated the internal rotation of the OH group in related bis-(diethylaminomethyl)phenols using techniques like 1H NMR spectroscopy, highlighting the relevance of this compound class in studying molecular dynamics . The calculated physical properties include a density of approximately 0.9780 g/cm³ at 25°C and a boiling point in the range of 63-67°C at low pressure (1-2 Torr) . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this chemical with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4992-02-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(diethylaminomethyl)phenol

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3

InChI Key

IGXXOUGMPVOZFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation

Mannich Reaction Pathways for Ortho-Aminomethylation of Phenols

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a secondary amine (diethylamine). The reaction mechanism commences with the formation of an electrophilic iminium ion (Escenmoser's salt precursor) from the reaction between diethylamine (B46881) and formaldehyde (B43269). Phenol (B47542), activated by its hydroxyl group, then acts as a nucleophile, attacking the iminium ion. This process predominantly occurs at the ortho position due to the directing effect of the hydroxyl group, leading to the formation of the β-amino-carbonyl compound, 2-(diethylaminomethyl)phenol, also known as a Mannich base.

The traditional synthesis of this compound involves the direct combination of phenol, aqueous formaldehyde (formalin), and diethylamine. The reaction is typically initiated by adding formaldehyde dropwise to a stirred mixture of the phenol and the amine. While initial stages may be conducted at cooler temperatures (10-15°C), the mixture is often stirred at room temperature before being heated to ensure completion.

Commonly employed reaction temperatures range from 80°C to 100°C, often under reflux conditions, for several hours. Aqueous or alcoholic solutions, such as ethanol (B145695), are frequently used as solvents. semanticscholar.orgrsc.org Upon completion, the work-up procedure generally involves separating the oily product layer from the aqueous layer. This is followed by extraction with an organic solvent like ether, drying the extract, and removing the solvent to yield the crude product, which can be further purified by distillation under reduced pressure.

The stoichiometry of the reactants is a critical factor that dictates the final product distribution, primarily between mono- and di-substituted phenols. To selectively synthesize the mono-substituted product, this compound, the reactants are typically employed in approximately equimolar quantities.

Conversely, using an excess of both diethylamine and formaldehyde relative to phenol promotes further reaction at the second ortho position (position 6), leading to the formation of 2,6-di-(diethylaminomethyl)phenol as the major product. nih.gov Studies have shown that a molar ratio of 3.5:1 for diethylamine and formaldehyde to phenol results in the formation of appreciable amounts of both mono- and di-substituted products. nih.gov This control over product selectivity through stoichiometry is a key aspect of optimizing the synthesis for the desired compound.

Table 1: Influence of Reactant Stoichiometry on Product Formation

Molar Ratio (Phenol:Diethylamine:Formaldehyde) Major Product Reference
~1:1:1 This compound nih.gov
1: >2: >2 (e.g., 1:3.5:3.5) 2,6-di-(diethylaminomethyl)phenol nih.gov

Temperature is another crucial parameter. While elevated temperatures are necessary to drive the reaction to completion, excessively high temperatures can lead to the formation of byproducts. One notable side reaction involves the elimination of diethylamine from the initially formed Mannich base. This elimination generates a highly reactive ortho-quinone methide intermediate. This intermediate can then be trapped by another molecule of phenol, resulting in the formation of bis(2-hydroxy-1-aryl)methanes, which complicates purification and reduces the yield of the target compound. nih.gov The pH of the reaction medium has also been identified as a factor influencing the rate of the Mannich reaction of phenols. nih.gov

Advanced Synthetic Strategies and Process Innovations

To overcome the limitations of classical Mannich reactions, such as the use of aqueous formaldehyde and the potential for byproduct formation, advanced synthetic strategies have been developed. These include catalytic approaches and the use of alternative reagents that offer improved efficiency, selectivity, and greener reaction profiles.

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve selective C-H functionalization. In the context of ortho-aminomethylation of phenols, several catalytic systems have been explored.

Copper-Catalyzed Reactions : Copper catalysis, particularly with Cu(II) salts like copper(II) chloride, has been shown to be effective for the cross-dehydrogenative ortho-aminomethylation of phenols. nih.govnih.gov These reactions represent a more advanced alternative to the classical Mannich reaction. Although the prompt mentions copper(I) chloride as an example, much of the recent literature highlights Cu(II)-catalyzed systems which can functionalize phenols under mild conditions, often with a broader substrate scope than traditional methods. nih.gov These reactions may proceed through a radical-based mechanism, offering a different pathway for C-C bond formation. nih.gov

Other Catalytic Systems : Beyond copper, other metals have been successfully employed. Vanadium-catalyzed systems have been developed for the direct and highly selective ortho-aminomethylation of phenols with aniline (B41778) derivatives. nih.gov Furthermore, a transition-metal-free approach using iodine catalysis in aqueous media has been reported, providing a greener alternative for achieving ortho-aminomethylation. researchgate.net

Innovations in the Mannich reaction also involve replacing the traditional reactants with more convenient or reactive alternatives.

Alternative Aldehyde Sources : To avoid the inconveniences associated with aqueous formaldehyde, such as transportation and the generation of significant aqueous waste, paraformaldehyde is frequently used as a substitute. researchgate.net Paraformaldehyde is a solid polymer of formaldehyde that can be depolymerized in situ under the reaction conditions. Another advanced strategy utilizes dihalomethanes, such as dichloromethane (B109758) or dibromomethane, as the methylene (B1212753) source. In this approach, a salt is pre-formed from the reaction of the dihalomethane and diethylamine, which then reacts with the phenol to yield the Mannich base. nih.gov

Alternative Amine/Methylene Sources : Pre-formed iminium salts, such as Eschenmoser's salt for dimethylamine, represent another advanced approach. These stable crystalline solids can be used in place of generating the reactive iminium ion in situ from the amine and formaldehyde, offering better control over the reaction. While the diethylamine equivalent is less common, the principle demonstrates a significant process innovation.

Table 2: Summary of Alternative Reagents

Traditional Reagent Alternative Precursor Advantage Reference
Formaldehyde (formalin) Paraformaldehyde Solid, easier to handle, less aqueous waste researchgate.net
Formaldehyde Dihalomethanes (e.g., CH₂Br₂) Avoids aqueous formaldehyde nih.gov
Amine + Formaldehyde Pre-formed Iminium Salts Stable, controlled reactivity beilstein-journals.org

Green Chemistry Considerations in Synthetic Protocols

The synthesis of this compound has traditionally been accomplished through the Mannich reaction, a process that, while effective, often utilizes reagents and conditions that are not environmentally benign. benthamscience.com The growing emphasis on sustainable chemical practices has spurred the development of "green" synthetic alternatives. These modern approaches prioritize the reduction of hazardous waste, energy consumption, and the use of safer reagents and solvents. mdpi.com

A significant focus of green chemistry in this context is the replacement of hazardous solvents with more environmentally friendly options, such as water. mdpi.com Water is an attractive solvent due to its non-toxic, non-flammable nature and abundance. Additionally, solvent-free reaction conditions are being explored to further minimize waste and environmental impact. Innovations in catalysis also play a crucial role in the development of sustainable synthetic methods. The use of task-specific ionic liquids and other recyclable catalysts can enhance reaction efficiency and simplify product purification. thaiscience.info

The principles of green chemistry are being applied to the Mannich reaction to improve its sustainability. benthamscience.com Efforts are underway to modify the reaction for greater efficiency and reduced environmental impact. benthamscience.com This includes the use of alternative catalysts and reaction media to create more eco-friendly synthetic routes. thaiscience.infoiosrjournals.org

Interactive Data Table: Green Chemistry Approaches in Mannich Reactions

Green StrategyDescriptionPotential Benefits
Alternative Solvents Utilizing water or solvent-free conditions. Reduces volatile organic compound (VOC) emissions, lowers toxicity, and simplifies workup procedures.
Catalysis Employing reusable or biodegradable catalysts. thaiscience.infoiosrjournals.orgImproves reaction rates, allows for catalyst recycling, and can lead to milder reaction conditions. thaiscience.info
Energy Efficiency Using microwave or ultrasound assistance.Can reduce reaction times and energy consumption.
Atom Economy Optimizing reactions to incorporate the maximum number of reactant atoms into the final product.Minimizes waste generation and improves resource efficiency.

Chemical Reactivity and Transformation Mechanisms

The phenolic hydroxyl group of this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. nih.govnih.gov Functionalization of this group can alter the molecule's physical and chemical properties, such as solubility and biological activity. nih.gov

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation. This can be achieved through reactions like the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic environment of the molecule.

Esterification: The phenolic hydroxyl group can also be readily converted to an ester. This is typically accomplished by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). nih.gov Esterification can be used to enhance the lipophilicity of the molecule or to introduce specific functional groups. nih.gov

The aminophenolic structure of this compound makes it susceptible to both oxidation and reduction reactions. The presence of both the hydroxyl and the diethylaminomethyl groups on the aromatic ring influences its redox behavior.

Oxidative Pathways: Phenols, in general, are susceptible to oxidation, and the presence of the amino group in aminophenols can facilitate this process. The electrochemical oxidation of aminophenols has been a subject of study, with research indicating that the oxidation can lead to the formation of quinone-imine species. researchgate.netnih.gov The oxidation potential can be influenced by factors such as pH and the nature of the electrode surface. ingentaconnect.comresearchgate.net In some cases, multiple oxidation events on the same molecule can lead to polymerization. nih.gov

Reductive Pathways: While the phenolic ring is generally stable, it can be reduced under specific conditions. Catalytic hydrogenation, for instance, can be employed to reduce the aromatic ring. However, this typically requires forcing conditions, such as high pressure and specialized catalysts.

The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and aminomethyl groups. lkouniv.ac.inquora.com These substituents direct incoming electrophiles primarily to the ortho and para positions. lkouniv.ac.inquora.comchemistrysteps.com

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitric acid. byjus.commasterorganicchemistry.com The reaction conditions, such as the concentration of nitric acid, can influence the extent of nitration. byjus.com With strongly activating groups like the hydroxyl group, nitration can often proceed under milder conditions. masterorganicchemistry.comlibretexts.org

Halogenation: Phenols readily undergo halogenation, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. chemistrysteps.combyjus.com Reaction with bromine water, for example, can lead to polybromination of the ring. byjus.com

Friedel-Crafts Reactions: While the activated ring is susceptible to Friedel-Crafts alkylation and acylation, the presence of the basic amino group can complicate these reactions by interacting with the Lewis acid catalyst. lkouniv.ac.in

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Outcome
Nitration Dilute HNO₃Mononitration at ortho and para positions. byjus.com
Halogenation Br₂ in a non-polar solventMonobromination at the para position. byjus.com
Friedel-Crafts Acylation Acyl chloride, Lewis acidAcylation of the aromatic ring, though potential for catalyst deactivation exists. lkouniv.ac.in

The reactive nature of the phenolic ring in this compound allows it to participate in oligomerization and polymerization reactions.

Phenols are key components in the synthesis of phenolic resins, such as Bakelite, through condensation with formaldehyde. wikipedia.org The vacant ortho and para positions on the this compound ring can react with formaldehyde to form methylene bridges, leading to the formation of a cross-linked polymer network. wikipedia.orgresearchgate.net The presence of the diethylaminomethyl group can influence the properties of the resulting resin.

Furthermore, oxidative conditions can induce the polymerization of phenols. nih.gov This process often involves the formation of phenoxy radicals, which can then couple to form oligomers and polymers. nih.gov The resulting polymeric materials can exhibit a range of properties depending on the specific reaction conditions and the structure of the monomer. Hindered phenols are sometimes used to control oligomer and gel formation during polymerization processes. google.com

Coordination Chemistry of 2 Diethylaminomethyl Phenol As a Ligand

Ligand Design Principles and Coordination Motifs

The specific arrangement of donor atoms in 2-(diethylaminomethyl)phenol dictates its function as an effective chelating agent in coordination chemistry.

This compound possesses two distinct donor sites that can simultaneously coordinate to a metal center: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the tertiary diethylamino group. tandfonline.com Upon coordination, the phenolic proton is typically lost, allowing the ligand to bind as a monoanionic phenolato species. This creates a bidentate N,O-donor ligand, capable of forming stable complexes. tandfonline.com The coordination involves the formation of a covalent bond between the metal and the negatively charged phenolato oxygen and a dative covalent bond from the lone pair of electrons on the tertiary amine nitrogen.

As a bidentate ligand, this compound binds to a metal ion at two points, forming a stable five-membered chelate ring. This ring consists of the metal ion, the phenolato oxygen, the ortho-carbon of the phenyl ring, the methylene (B1212753) bridge carbon, and the amine nitrogen. The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate ligands, an effect known as the chelate effect, which leads to enhanced thermodynamic stability of the resulting metal complex. nih.gov

The diethylaminomethyl sidearm of the ligand provides significant conformational flexibility. The single bonds within the -(CH₂)-N(C₂H₅)₂ fragment can rotate freely, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. This flexibility enables the donor atoms to achieve an optimal distance and angle for bonding, accommodating the electronic and steric requirements of metal centers in different oxidation states and with different coordination numbers. For instance, in a square planar Ni(II) complex, the ligand adopts a specific conformation to satisfy the geometric constraints of the metal center. tandfonline.com

Synthesis and Structural Characterization of Metal Complexes

The reaction of this compound with various transition metal salts leads to the formation of discrete coordination complexes.

While the N,O-donor set of this compound makes it a suitable ligand for a wide range of transition metals, detailed synthetic and structural reports are most prominent for nickel(II).

Nickel(II) Complexes: The reaction of this compound with nickel(II) chloride results in the formation of a bis-ligand complex, with the formula Ni(C₁₁H₁₆NO)₂. tandfonline.com X-ray diffraction studies of this complex confirm that two deprotonated ligands coordinate to the Ni(II) center. tandfonline.com The nickel ion is situated in a square planar geometry, with the two phenolato oxygen atoms and two amine nitrogen atoms occupying the coordination sites. The two ligands are arranged in a trans configuration with respect to each other. tandfonline.com

ParameterValue
Formula Ni(C₁₁H₁₆NO)₂
Metal Center Ni(II)
Coordination Geometry Square Planar
Ligand Configuration trans
Coordination Sites Phenolato Oxygen, Amine Nitrogen

This table is interactive. Click on the headers to sort.

Other Transition Metal Complexes: Although specific crystal structures for Co(II), Cu(II), Fe(II), Mn(II), Cd(II), and Zn(II) complexes with this compound are not as extensively documented in the literature, the fundamental chelating ability of the ligand suggests it is capable of forming stable complexes with these ions. Structurally related aminophenol ligands, such as 1-(dimethylamino)methyl-2-naphthol, have been shown to form both mononuclear and binuclear complexes with copper(II), highlighting the general capacity of this ligand class to coordinate with various d-block metals. nih.gov The synthesis of complexes with these other metals would likely follow similar synthetic routes to that of the nickel(II) analogue.

The synthesis of discrete metal complexes of this compound is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent.

For the synthesis of the Ni(II) complex, this compound is reacted with dehydrated nickel(II) chloride in a 2:1 molar ratio in ethanol (B145695). tandfonline.com The reaction mixture is typically stirred under reflux to ensure completion. Upon cooling, the resulting complex often precipitates from the solution. Isolation of the pure, discrete complex is then achieved by standard laboratory techniques such as filtration, washing the solid product with a suitable solvent to remove any unreacted starting materials, and drying under vacuum. The product can be further purified by recrystallization from an appropriate solvent system to obtain single crystals suitable for X-ray diffraction analysis. tandfonline.com

Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Fe(II), Mn(II), Cd(II), Zn(II))

Spectroscopic Characterization of Complexes (e.g., FT-IR, UV-Vis, NMR)

Spectroscopic methods are fundamental tools for elucidating the structure and bonding in metal complexes of this compound. Techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the ligand's coordination to a metal center.

FT-IR Spectroscopy: In the FT-IR spectrum of the free this compound ligand, a broad absorption band corresponding to the phenolic hydroxyl (-OH) stretching vibration is typically observed. Upon coordination to a metal ion and deprotonation of the phenol (B47542), this band disappears, providing strong evidence of the formation of a metal-phenolate bond. Furthermore, shifts in the vibrational frequencies of the C-O and C-N bonds can indicate the involvement of the phenolate (B1203915) oxygen and the amino nitrogen atoms in coordination. For instance, a shift in the C-N stretching frequency can confirm the chelation of the ligand to the metal center through the nitrogen atom of the diethylaminomethyl group.

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions and the coordination environment of the metal ion. The free ligand typically exhibits absorptions in the UV region due to π → π* transitions within the phenol ring. Upon complexation, new absorption bands may appear. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes, bands in the visible region corresponding to d-d transitions can also be observed. The position and intensity of these bands are sensitive to the geometry of the coordination sphere and the nature of the metal ion.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for characterizing the structure of diamagnetic complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand are altered. The disappearance of the phenolic proton signal in ¹H NMR spectra is a clear indicator of deprotonation and coordination. Significant shifts in the resonances of the methylene (-CH₂-) and ethyl (-CH₂CH₃) protons of the diethylaminomethyl group provide further evidence of the nitrogen atom's interaction with the metal center.

Spectroscopic TechniqueKey Observables for this compound ComplexesImplication
FT-IR Disappearance of broad ν(O-H) band; Shift in ν(C-O) and ν(C-N) frequencies.Deprotonation of phenol and coordination of phenolate oxygen and amino nitrogen.
UV-Vis Appearance of new charge-transfer (LMCT/MLCT) bands; d-d transition bands (for transition metals).Electronic interaction between ligand and metal; Information on coordination geometry.
NMR (¹H, ¹³C) Disappearance of phenolic -OH proton signal; Shifts in aromatic and aminomethyl group signals.Confirmation of deprotonation and coordination in solution for diamagnetic complexes.
Crystallographic Analysis of Coordination Geometries (e.g., X-ray Diffraction)

For complexes of this compound, crystallographic studies reveal how the ligand binds to the metal. Typically, the ligand acts as a bidentate chelate, coordinating through the deprotonated phenolate oxygen atom and the nitrogen atom of the diethylaminomethyl group, forming a stable six-membered chelate ring. The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) is dictated by the metal ion's electronic configuration, oxidation state, and the presence of other co-ligands in the coordination sphere.

Analysis of bond lengths, such as the Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) distances, provides insight into the strength of the coordination bonds. The bond angles within the chelate ring and around the metal center define the degree of distortion from idealized geometries. For instance, in an octahedral complex, the O-M-N "bite" angle of the chelating 2-(diethylaminomethyl)phenolate ligand will deviate from the ideal 90°.

ParameterInformation Provided
Coordination Number & Geometry Defines the overall shape of the complex (e.g., octahedral, tetrahedral).
M-O and M-N Bond Lengths Indicates the strength of the ligand-metal bonds.
O-M-N "Bite" Angle Shows the geometric constraints imposed by the chelate ring.
Intermolecular Interactions Reveals supramolecular assembly through hydrogen bonds, π-stacking, etc.

Lanthanide and Other Main Group Metal Complexes (e.g., Eu(III))

The coordination chemistry of this compound extends beyond transition metals to include lanthanide and main group elements. Lanthanide complexes, particularly those of Europium(III), are of significant interest due to their unique luminescent properties. mdpi.commdpi.com

When this compound coordinates to a Eu(III) ion, the ligand can act as an "antenna." In this mechanism, the organic ligand absorbs UV light (due to its π-system) and efficiently transfers the absorbed energy to the Eu(III) center. The excited metal ion then relaxes by emitting light at its characteristic, sharp emission bands, typically in the red region of the visible spectrum. nih.govmdpi.com The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the coordination environment around the Eu(III) ion.

Distinct Coordination Behaviors and Supramolecular Architectures

The coordination behavior of this compound can lead to the formation of not just simple mononuclear complexes, but also more complex supramolecular architectures. The presence of the phenolic oxygen and the flexible aminomethyl arm allows for various bridging modes, potentially leading to dinuclear or polynuclear structures.

Furthermore, non-covalent interactions such as hydrogen bonding (e.g., involving solvent molecules or counter-ions) and π–π stacking between the aromatic rings of the ligands can play a crucial role in assembling the individual complex units into higher-order, three-dimensional networks in the solid state. The specific architecture is influenced by factors like the choice of metal ion, the solvent system used for crystallization, and the nature of any counter-ions present.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of complexes containing this compound are primarily determined by the nature of the central metal ion, particularly for complexes of transition metals with unpaired d-electrons.

Ligand Field Theory Applications and Spin State Analysis

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. purdue.eduwikipedia.orgglobalsino.com It considers the interaction between the metal d-orbitals and the orbitals of the coordinating ligands. The 2-(diethylaminomethyl)phenolate ligand, with its {O, N} donor set, creates a specific ligand field around the metal ion. This field removes the degeneracy of the d-orbitals, splitting them into different energy levels.

The magnitude of this splitting (Δ) determines the spin state of the complex for metal ions with d⁴ to d⁷ electron configurations.

Weak Ligand Field (Δ < P): If the energy gap (Δ) is smaller than the spin-pairing energy (P), electrons will occupy the higher energy d-orbitals before pairing up in the lower ones. This results in a high-spin complex with the maximum number of unpaired electrons.

Strong Ligand Field (Δ > P): If the ligand field is strong, the energy gap is larger than the spin-pairing energy. Electrons will pair up in the lower energy orbitals first, leading to a low-spin complex with the minimum number of unpaired electrons.

The position of the 2-(diethylaminomethyl)phenolate ligand in the spectrochemical series, which ranks ligands according to their field strength, would determine whether its complexes are typically high-spin or low-spin. Analysis of the d-d transitions in the UV-Vis spectrum can be used to experimentally determine the ligand field splitting parameter, Δ. The spin state of a complex is a critical factor influencing its magnetic properties, color, and reactivity. rsc.orgnih.govmdpi.com

Magnetochemical Investigations of Paramagnetic Complexes

Complexes of this compound with metal ions that have one or more unpaired electrons are paramagnetic. wikipedia.org The magnetic properties of these compounds can be investigated by measuring their magnetic susceptibility, often as a function of temperature.

The effective magnetic moment (μ_eff) of a complex can be calculated from susceptibility data. For many first-row transition metal complexes, this value can be approximated using the spin-only formula :

μ_eff ≈ √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. By comparing the experimentally determined magnetic moment with the theoretical spin-only value, the number of unpaired electrons, and thus the spin state of the metal ion, can be confirmed. For example, a high-spin Fe(III) complex (d⁵) would have five unpaired electrons and a theoretical spin-only magnetic moment of approximately 5.92 B.M., whereas a low-spin Fe(III) complex would have one unpaired electron and a moment of about 1.73 B.M.

Deviations from the spin-only formula can provide information about other magnetic phenomena, such as spin-orbit coupling or magnetic exchange interactions between metal centers in polynuclear complexes. nih.gov

Solution Behavior and Stability of Coordination Compounds of this compound

The behavior of coordination compounds of this compound in solution and their inherent stability are critical parameters that dictate their potential applications. These aspects are profoundly influenced by the nature of the solvent and the thermal conditions applied to the system.

Solvent Effects on Complex Formation and Dissociation Equilibria

The formation and dissociation of metal complexes with this compound are dynamic equilibria that are significantly influenced by the surrounding solvent medium. The solvent can affect the stability of the complexes in several ways, including through its polarity, coordinating ability, and capacity for hydrogen bonding.

The stability of a metal complex in solution is quantified by its formation constant (Kf) or stability constant. A higher value of Kf indicates a more stable complex. The solvent can impact this equilibrium by solvating the metal ion, the ligand, and the resulting complex to different extents.

Polarity of the Solvent: In general, the stability of metal chelates tends to be higher in solvents with lower dielectric constants. For instance, stability constants are often greater in dioxane-water or ethanol-water mixtures compared to purely aqueous solutions. This is because the electrostatic attraction between the metal ion and the ligand is stronger in less polar environments.

Coordinating Ability of the Solvent: Solvents that are themselves good ligands (e.g., water, dimethyl sulfoxide) can compete with this compound for coordination sites on the metal ion. This competition can lead to a decrease in the observed stability constant of the this compound complex. Conversely, in non-coordinating solvents (e.g., chloroform, benzene), the formation of the metal-ligand bond is more favored.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both the phenolic hydroxyl group and the tertiary amine of the this compound ligand. This can influence the ligand's availability for coordination and the stability of the resulting complex. For example, a protic solvent might stabilize the free ligand through hydrogen bonding, thereby shifting the complex formation equilibrium.

The effect of the solvent on the stability of metal complexes with ligands similar to this compound, such as Schiff bases and other Mannich bases, has been a subject of study. These studies consistently demonstrate that the choice of solvent is a critical factor in determining the extent of complex formation and the position of the dissociation equilibrium.

Solvent SystemGeneral Trend in Stability Constant (log K)Plausible Explanation
Dioxane-Water (Increasing Dioxane %)IncreasesDecreasing dielectric constant of the medium enhances electrostatic attraction between the metal ion and the ligand.
Ethanol-Water (Increasing Ethanol %)IncreasesSimilar to dioxane-water, the lower polarity of ethanol favors complex formation.
Dimethyl Sulfoxide (DMSO)May DecreaseDMSO is a strong coordinating solvent and can compete with the ligand for the metal ion.
ChloroformGenerally HighChloroform is a non-coordinating solvent, which favors the formation of the metal-ligand bond.

Thermal Stability and Decomposition Pathways of Metal-Ligand Adducts

The thermal stability of metal-ligand adducts of this compound is a measure of their resistance to decomposition upon heating. This is a crucial property for applications that may involve elevated temperatures. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are common techniques used to study the thermal decomposition of these coordination compounds.

The thermal decomposition of metal complexes with organic ligands typically occurs in a stepwise manner. The general sequence of events often involves:

Dehydration/Desolvation: Loss of any lattice or coordinated solvent molecules. This usually occurs at relatively low temperatures, typically below 150 °C.

Decomposition of the Organic Ligand: Fragmentation and loss of the organic ligand. This is often the major weight loss step and can occur in one or more stages depending on the complexity of the ligand and its coordination mode.

Formation of a Stable Residue: At high temperatures, the final product is often a stable metal oxide, or in some cases, the pure metal.

For metal complexes of ligands structurally related to this compound, such as those containing both phenolic and amino functionalities, the decomposition often begins with the cleavage of the weaker bonds. The C-N bond of the diethylaminomethyl group and the bonds within the ethyl groups are susceptible to thermal cleavage. The aromatic phenol ring is generally more stable and decomposes at higher temperatures.

The nature of the metal ion also plays a significant role in the thermal stability of the complex. The strength of the metal-oxygen and metal-nitrogen bonds will influence the temperature at which the ligand begins to decompose. Generally, complexes with higher stability constants exhibit greater thermal stability.

Below is a representative data table illustrating the typical thermal decomposition stages for a hypothetical transition metal complex of this compound, [M(L)2], where L represents the deprotonated this compound ligand.

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Decomposing Fragment
I150 - 250~ 20-30%Loss of ethyl groups from the diethylamino moiety.
II250 - 400~ 40-50%Fragmentation of the remaining aminomethylphenol backbone.
III> 400Remaining organic matterFinal decomposition to form a stable metal oxide.

The decomposition pathways can be further elucidated by techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which can identify the volatile fragments produced at different temperatures. For complexes of this compound, the expected pyrolysis products would likely include diethylamine (B46881), phenol, and various substituted aromatic compounds resulting from the fragmentation of the ligand.

Catalytic Roles and Mechanistic Aspects

Catalysis in Polymerization Reactions

2-(diethylaminomethyl)phenol and structurally similar compounds, such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), are recognized for their catalytic activity in various polymerization reactions. This activity stems from the presence of both a phenolic hydroxyl group and a tertiary amine group within the same molecule. These functional groups can act synergistically or independently to accelerate complex chemical transformations, primarily in the formation of thermosetting polymers like epoxy resins and polyurethanes.

In epoxy resin systems, this compound and related tertiary amine phenols function as accelerators, significantly increasing the rate of curing reactions. The curing of epoxy resins involves the conversion of low-molecular-weight liquid resins into highly cross-linked, three-dimensional solid networks. This transformation can be achieved through two primary pathways: reaction with a curing agent (hardener) or self-polymerization (homopolymerization). Tertiary amines play a crucial role in catalyzing both routes. The acceleration mechanism generally involves the tertiary amine acting as a Lewis base and the phenolic hydroxyl group participating in proton transfer steps, which facilitates the ring-opening of the epoxy group.

Tertiary amines like this compound are effective initiators for the anionic homopolymerization of epoxy monomers. researchgate.net However, this process can be slow and may result in short polymer chains due to chain transfer reactions. researchgate.net

In anhydride-cured epoxy systems, these compounds act as potent accelerators. tri-iso.com The mechanism involves the tertiary amine group of the accelerator attacking the anhydride (B1165640) ring, causing it to open and form a zwitterion, which then deprotonates a hydroxyl group (either from the accelerator itself or present on the epoxy resin backbone) to generate a carboxylate anion and a quaternary ammonium (B1175870) cation. nih.govmdpi.com This carboxylate anion is a highly reactive nucleophile that readily attacks an epoxy ring, initiating the polymerization process. This reaction opens the epoxy ring, forms an ester linkage, and generates a new alkoxide anion. mdpi.com This new anion can then react with another anhydride molecule, propagating the alternating copolymerization of epoxy and anhydride groups to build the cross-linked polyester (B1180765) network. nih.govmdpi.com

The phenolic hydroxyl group also contributes to the acceleration. It can open the anhydride ring to form a carboxylic acid group, which subsequently reacts with an epoxy group, generating a new hydroxyl group in the process. mdpi.com This creates a catalytic cycle where hydroxyl groups are continuously regenerated to react with more anhydride. tri-iso.com The synergy between the tertiary amine and the hydroxyl group can form a complex with the anhydride, further enhancing the reactivity between the epoxy group and the anhydride. mdpi.com While effective, the use of strong base accelerators can also promote the side reaction of epoxy homopolymerization, which consumes epoxy groups that would otherwise react with the anhydride. tri-iso.com

The kinetics of epoxy curing processes accelerated by tertiary amines have been extensively studied using techniques like Differential Scanning Calorimetry (DSC). daneshyari.comresearchgate.net Non-isothermal DSC is commonly employed to determine key kinetic parameters, such as the apparent activation energy (Ea) of the curing reaction. researchgate.net

Kinetic models are used to describe the reaction rates. The Šesták-Berggren (SB) model has been shown to effectively simulate the reaction rates for epoxy/dicyandiamide systems accelerated by phenolic tertiary amines like (dimethylaminomethyl)phenol and 2,4,6-tris(dimethylaminomethyl)phenol. daneshyari.com For epoxy-anhydride systems, studies have shown that the addition of an accelerator like DMP-30 reduces the reaction temperature and the apparent activation energy. researchgate.net The activation energy can be calculated using methods such as the Kissinger and Ozawa methods from DSC data obtained at different heating rates. researchgate.net

Table 1: Activation Energy of Epoxy/Anhydride Curing System with Varying DMP-30 Content

DMP-30 Content (wt%)Kissinger Method Ea (kJ/mol)Ozawa Method Ea (kJ/mol)
0.569.5972.78
1.065.5168.74
2.060.3363.49
4.058.7461.94

*Data derived from a study on an epoxy resin (E-51)/maleic anhydride (MA) system. researchgate.net

In the synthesis of polyurethanes, this compound and similar tertiary amines act as catalysts for both the primary urethane-forming reaction (gelling reaction) and the isocyanate trimerization reaction (isocyanurate formation). google.comebrary.net The formation of polyurethane involves the reaction of a polyol with a polyisocyanate. google.com Catalysts are crucial for controlling the reaction rates and influencing the final properties of the polymer.

This compound and related compounds are effective catalysts for the trimerization of isocyanate groups (-NCO) to form highly stable, six-membered isocyanurate rings. google.comgoogle.com This reaction is fundamental to the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and flame retardancy due to the high crosslink density provided by the isocyanurate rings. google.com

The generally accepted mechanism for anionic trimerization involves a nucleophilic attack on the electrophilic carbon of the isocyanate group. acs.orgutwente.nl The tertiary amine catalyst, acting as a nucleophile, adds to the isocyanate, forming a reactive anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules in a stepwise fashion. The process culminates in a ring-closure step that forms the stable isocyanurate ring and regenerates the catalyst, allowing it to participate in further catalytic cycles. ebrary.netutwente.nl The catalytic activity of tertiary amines in this process is a key factor in producing rigid polyurethane and polyisocyanurate foams. google.com

The formation of the urethane (B1682113) linkage, resulting from the reaction between an isocyanate group and a hydroxyl group, is also significantly accelerated by tertiary amine catalysts. researchgate.netnih.gov Several mechanisms have been proposed for this catalytic action. One common model suggests that the tertiary amine forms a complex with the hydroxyl group of the polyol through hydrogen bonding. mdpi.com This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. ebrary.net

Alternatively, the catalyst can activate the isocyanate group. In this pathway, the tertiary amine interacts with the isocyanate, polarizing the N=C bond and increasing the positive charge on the carbon atom, thereby making it more susceptible to nucleophilic attack by the alcohol. ebrary.net Computational studies have detailed a mechanism where a complex is first formed between the alcohol and the catalyst. mdpi.com An isocyanate molecule then joins this complex, and a proton is transferred from the alcohol to the amine catalyst. Simultaneously, a new C-O bond forms between the isocyanate carbon and the alcohol oxygen, leading to the urethane product and regeneration of the catalyst. nih.govmdpi.com The presence of the catalyst significantly lowers the activation energy barrier for the reaction compared to the uncatalyzed process. nih.gov

Organocatalytic Applications in Organic Transformations

Self-Catalysis and Related Condensation Reactions

The synthesis of this compound is a classic example of the Mannich reaction, a fundamental condensation reaction in organic chemistry. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds as an electrophilic aromatic substitution. The process typically involves the condensation of a compound with an active hydrogen atom (phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).

The mechanism of the Mannich reaction with phenols begins with the formation of an iminium ion from the reaction between diethylamine (B46881) and formaldehyde (B43269). The phenol (B47542), acting as the nucleophile, then attacks the iminium ion. The hydroxyl group of the phenol strongly directs the substitution to the ortho and para positions. Due to steric hindrance and the directing effect of the hydroxyl group, ortho-substitution is often favored, leading to the formation of this compound.

Below is a table illustrating the general Mannich condensation reaction involving phenols.

Phenol SubstrateAmineAldehydePrimary Product
PhenolDiethylamineFormaldehydeThis compound
o-cresolDiethylamineFormaldehyde6-(diethylaminomethyl)-2-methylphenol
p-cresolDiethylamineFormaldehyde2-(diethylaminomethyl)-4-methylphenol
PhenolDimethylamineFormaldehyde2,4,6-tris(dimethylaminomethyl)phenol

Influence on Reaction Selectivity and Efficiency

The structure of this compound is a direct result of the regioselectivity inherent in the Mannich reaction with phenolic substrates. The powerful activating and ortho-, para-directing nature of the hydroxyl group is the primary factor governing the position of the aminomethylation. In many cases, the ortho position is preferentially substituted, a selectivity that can be enhanced by controlling reaction conditions such as temperature and stoichiometry.

Metal Complex-Catalyzed Reactions

Homogeneous Catalysis Utilizing this compound-Derived Metal Complexes

This compound is an effective bidentate ligand for a variety of metal ions. It coordinates to a metal center through the phenolate (B1203915) oxygen and the amino nitrogen, forming a stable chelate ring. This structural motif is common in ligands used for homogeneous catalysis. Metal complexes derived from such aminophenol ligands have demonstrated significant activity in a range of chemical transformations.

The field of "metal-ligand cooperation" highlights that ligands like this compound are not merely passive scaffolds for the metal center. mdpi.com Instead, the ligand can actively participate in the catalytic cycle, for example, through deprotonation of the phenolic hydroxyl group or reversible dearomatization of the phenyl ring. mdpi.com This cooperative action between the metal and the ligand can facilitate substrate activation and subsequent transformation. For example, a binuclear cobalt(II) complex incorporating a polypodal aminophenol ligand has been shown to catalyze the hydrolysis of thiolates. researchgate.net Similarly, pincer-type complexes involving a central aromatic ring and donor side arms (analogous to the structure of a metal-bound aminophenol) are active in hydrogenation and dehydrogenation reactions. mdpi.com These examples underscore the potential of this compound to serve as a ligand in highly active homogeneous catalytic systems.

The following table summarizes examples of reactions catalyzed by metal complexes with aminophenol-type ligands.

Metal CenterLigand TypeCatalyzed Reaction
Cobalt(II)Polypodal AminophenolHydrolysis of Thiolates researchgate.net
Ruthenium(II)Pincer-type PNPDehydrogenative Imine Formation mdpi.com
Iron(II)Pincer-type PNPHydrogenation of Aldehydes mdpi.com
Iridium(III)Pincer-type PNPHydrogenation of CO2 mdpi.com

Heterogenization Strategies for Catalytic Systems

While homogeneous catalysts derived from this compound-metal complexes offer high activity and selectivity, their separation from the reaction mixture and subsequent recycling can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, addresses these limitations. This strategy combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and reuse).

Several strategies can be envisioned for the heterogenization of a this compound-based catalyst. The ligand itself, or the pre-formed metal complex, can be covalently anchored to solid supports such as polymers (e.g., polystyrene), silica, or carbon materials. This immobilization prevents the catalyst from leaching into the product stream, simplifying purification and reducing costs.

An interesting related phenomenon is the dynamic interplay between heterogeneous and homogeneous catalytic species. It has been shown that some solid-supported catalysts can "leach" a small amount of active metal species into the solution, which then perform the catalysis homogeneously. mdpi.com These active species may re-deposit onto the support after the reaction. This concept challenges the clear-cut distinction between heterogeneous and homogeneous catalysis and suggests that even when a catalyst is supported, the true catalytic process may occur in the solution phase. mdpi.com Such dynamic systems highlight the complexity of catalytic processes and the ongoing efforts to design robust, recyclable, and highly active catalysts.

Advanced Materials Science Research

Polymer and Resin Modification Studies

The incorporation of specialized chemical compounds into polymer and resin matrices is a fundamental strategy in advanced materials science to tailor material properties for specific applications. Among these, aminophenolic compounds have garnered attention for their potential to influence polymerization kinetics and enhance the final characteristics of the material. While direct research on 2-(diethylaminomethyl)phenol is limited in publicly available literature, significant insights can be drawn from studies on its close structural analog, 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), a well-known catalyst and curing agent in thermosetting resins.

Incorporation into Polymer Architectures (e.g., Polyurethane, Polyether Ether Ketones)

The modification of high-performance thermoplastics like PEEK often involves surface functionalization to improve properties such as adhesion and biocompatibility. researchgate.net While there is no direct evidence of incorporating this compound into the bulk PEEK structure, its chemical functionalities suggest potential as a surface-modifying agent. The phenolic group could potentially engage in reactions with the PEEK backbone under specific conditions, or the entire molecule could be grafted onto the surface to introduce amine functionalities.

Impact on Polymer Hydrophilicity and Mechanical Properties

The introduction of aminophenolic compounds can significantly alter the surface properties and mechanical performance of polymers. The presence of polar amine and hydroxyl groups is expected to increase the hydrophilicity of a polymer matrix. Modifying a polymer to make it more hydrophilic can be crucial for applications requiring improved wettability or biocompatibility. nih.govnih.govescholarship.org The degree of hydrophilicity can be controlled by the concentration of the hydrophilic additive. nih.gov

The mechanical properties of polymers are also influenced by the incorporation of such additives. The introduction of small molecules can act as plasticizers, potentially increasing flexibility but decreasing the glass transition temperature (Tg). Conversely, if the additive can participate in cross-linking reactions, it can lead to an increase in the stiffness and strength of the material. d-nb.info The impact of an aminophenol like this compound would depend on its specific interactions within the polymer network.

Expected Impact of this compound on Polymer Properties
PropertyExpected EffectUnderlying Mechanism
HydrophilicityIncreaseIntroduction of polar amine and hydroxyl functional groups.
Mechanical StrengthVariablePotential for plasticization or participation in cross-linking.
Glass Transition Temperature (Tg)VariableDependent on whether it acts as a plasticizer or a cross-linking agent.

Crosslinking Density and Network Formation in Thermosetting Resins

In thermosetting resins, such as epoxies and phenolics, the crosslinking density is a critical parameter that dictates the material's mechanical and thermal properties. Compounds like 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) are well-documented as effective curing agents and accelerators for epoxy resins. polymerinnovationblog.comkeumjung.com They function by catalyzing the ring-opening polymerization of the epoxy groups, leading to the formation of a highly cross-linked three-dimensional network. researchgate.net The tertiary amine groups in these molecules are the primary catalytic sites. polymerinnovationblog.com

Given its structure as a Mannich base, this compound is expected to exhibit similar reactivity. researchgate.net The phenolic hydroxyl group can also participate in the curing reaction, further contributing to the network formation. The concentration and reactivity of such an accelerator can be used to control the gel time and the final crosslink density of the resin. invista.com A higher crosslink density generally leads to a material with increased rigidity, thermal stability, and chemical resistance. mdpi.commdpi.com

Anticipated Effects of this compound on Thermoset Resin Curing
ParameterExpected InfluenceRationale
Curing TimeDecreaseCatalytic activity of the tertiary amine and phenolic hydroxyl groups.
Crosslinking DensityIncreasePromotion of epoxy ring-opening and participation in network formation.
Final Mechanical PropertiesEnhancement (e.g., hardness, stiffness)Formation of a more densely cross-linked polymer network.

Development of Functional Materials

The unique chemical structure of this compound also suggests its potential utility in the synthesis of novel functional materials, including metal-organic frameworks and anion exchange membranes.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The choice of organic ligand is crucial in determining the structure and properties of the resulting MOF. mdpi.com Aminophenol derivatives have been explored as ligands in the synthesis of coordination polymers and MOFs. mdpi.comderpharmachemica.com The presence of both a hydroxyl and an amino group provides multiple coordination sites for metal ions.

Fabrication of Anion Exchange Membranes (AEMs) for Electrochemical Applications

Anion exchange membranes (AEMs) are key components in various electrochemical technologies, including fuel cells and water electrolyzers. mdpi.commdpi.com These membranes are designed to selectively transport anions. A common strategy for preparing AEMs involves the introduction of positively charged functional groups, typically quaternary ammonium (B1175870) groups, into a polymer backbone. rsc.orgnih.govresearchgate.net

Novel Composites and Hybrid Materials

Compounds structurally related to this compound, such as 2-(dimethylaminomethyl)phenol (DMP-10) and particularly 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), are widely documented as effective catalysts and curing agents for epoxy and phenolic resin systems. These resins frequently serve as the matrix for advanced composite materials. The tertiary amine functionality and the phenolic hydroxyl group in these molecules are known to accelerate the curing reactions of epoxy resins, leading to the formation of highly cross-linked, durable thermoset networks.

However, direct research findings, including specific mechanical, thermal, or chemical resistance data for composites or hybrid materials explicitly formulated with this compound, could not be identified. Consequently, the creation of detailed data tables and an in-depth analysis of its role in this specific materials science context is not possible based on currently accessible scientific literature. Further empirical research would be required to characterize its specific contributions to the properties of novel composites and hybrid materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational possibilities of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries and energies with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized, lowest-energy (ground state) geometry of molecules like 2-(diethylaminomethyl)phenol. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can accurately predict structural parameters.

Table 1: Representative Predicted Bond Lengths and Angles for Phenolic Compounds Using DFT This table provides typical bond length and angle values for a phenol (B47542) ring system as predicted by DFT calculations to illustrate the type of data generated. Specific values for this compound would require a dedicated computational study.

ParameterBond/AtomsPredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthC-O~1.36 Å
Bond LengthO-H~0.97 Å
Bond AngleC-C-C (aromatic)~120°
Bond AngleC-O-H~109°

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory for calculating electron correlation compared to standard DFT approximations. These methods are valuable for elucidating the electronic structure, including the distribution of electron density and the nature of molecular orbitals.

For this compound, ab initio calculations can be used to refine the ground state geometry and to calculate properties like the dipole moment and ionization potential. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is typically localized on the electron-rich phenol ring, while the LUMO distribution indicates sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic transition energies.

The flexibility of the diethylaminomethyl side chain in this compound means the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A Potential Energy Surface (PES) can be generated by systematically rotating key dihedral angles (e.g., the angle defining the orientation of the aminomethyl group relative to the phenol ring) and calculating the energy at each step. This process reveals the energy barriers between different conformers and identifies the most stable, low-energy structures. For this compound, the key rotational coordinates would be the C(ring)-C(methylene) and C(methylene)-N bonds. The PES would likely show a global minimum corresponding to a conformation stabilized by an intramolecular O-H···N hydrogen bond. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical reactivity and spectroscopic properties.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.

Theoretical vibrational spectra (Fourier-Transform Infrared and Raman) for this compound can be simulated using DFT calculations. After optimizing the molecular geometry, the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. These calculated frequencies correspond to the normal modes of vibration of the molecule.

Due to the approximations inherent in the calculations (e.g., the harmonic approximation), the calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data. The analysis of these vibrations allows for the assignment of specific peaks in the experimental FT-IR and Raman spectra to particular molecular motions, such as O-H stretching, C-H stretching of the aromatic ring and ethyl groups, and ring breathing modes.

Table 2: Representative Calculated Vibrational Frequencies for Phenolic Compounds This table illustrates typical assignments for key vibrational modes in a substituted phenol. The values are representative and would need to be specifically calculated for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)~3200 - 3400Strong, BroadWeak
C-H Stretch (Aromatic)~3050 - 3100MediumStrong
C-H Stretch (Aliphatic)~2850 - 2980StrongStrong
C=C Stretch (Aromatic Ring)~1580 - 1610Medium-StrongStrong
C-O Stretch~1250 - 1280StrongMedium
C-N Stretch~1180 - 1220MediumMedium

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Predicting NMR chemical shifts computationally has become an invaluable aid in assigning complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is one of the most common and reliable approaches for calculating NMR shielding tensors.

To predict the ¹H and ¹³C NMR spectra of this compound, the GIAO method would be applied to its DFT-optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions can help to unambiguously assign protons and carbons, especially in the complex aromatic region and for the diastereotopic protons of the ethyl groups. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule.

Table 3: Representative Predicted vs. Experimental Chemical Shifts (δ, ppm) for a Substituted Phenol This table shows an example of how predicted and experimental NMR data are compared. A dedicated study would be required to generate these values for this compound.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1-OH155.2-
C2-CH₂124.5-
C3116.86.85
C4129.17.20
C5121.56.90
C6128.87.15
OH-9.5 (H-bonded)
CH₂-N58.33.80
N-CH₂-CH₃47.92.75
N-CH₂-CH₃12.11.15

Electronic Spectroscopy (UV-Vis) Calculations

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions of this compound that give rise to its ultraviolet-visible (UV-Vis) spectrum. These computations can predict the absorption maxima (λmax) and the nature of the electronic excitations.

The UV-Vis spectrum of phenolic compounds is primarily characterized by π → π* transitions within the aromatic ring. For this compound, the presence of the hydroxyl (-OH) and the diethylaminomethyl [-CH2N(CH2CH3)2] groups as substituents on the phenol ring influences the energy of these transitions. Computational studies on structurally similar molecules, such as (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol, have been performed using TD-DFT calculations with basis sets like 6-311G(d,p) to determine excitation energies. researchgate.net Such calculations allow for the analysis of how different substituents and solvents can cause shifts in the absorption bands.

The effect of the solvent environment on the electronic spectra is often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net This approach simulates the bulk solvent effect on the molecule's electronic structure, providing more accurate predictions of λmax in different media. For instance, TD-DFT calculations on related compounds have been carried out in both the gas phase and various solvents to investigate the dependence of electronic transitions on the solvent type.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Phenolic Compound in Different Media

MediumCalculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
Gas Phase3500.45HOMO -> LUMO
Ethanol (B145695)3620.52HOMO -> LUMO
Toluene3580.49HOMO -> LUMO

Note: This table is illustrative, based on typical results from TD-DFT calculations on similar phenolic compounds, demonstrating the influence of the medium on electronic transitions.

Intermolecular and Intramolecular Interactions Studies

Detailed Analysis of Intramolecular Hydrogen Bonding (O-H···N)

The molecular structure of this compound features a hydroxyl group positioned ortho to the diethylaminomethyl substituent, creating an ideal geometry for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the amino group (O-H···N). This interaction is a critical determinant of the compound's conformation and properties.

Computational chemistry provides powerful tools to analyze this hydrogen bond. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely determine the geometric parameters of this bond, including the H···N distance and the O-H-N angle. Studies on related ortho-dialkylaminomethyl phenols have shown that these hydrogen bonds are strong, which is also reflected in vibrational spectra. mdpi.com For example, the O-H stretching frequency (ν(OH)) is significantly redshifted (moved to a lower wavenumber) compared to a free hydroxyl group, a hallmark of strong hydrogen bonding.

Natural Bond Orbital (NBO) analysis is another computational technique used to investigate the nature of the O-H···N bond. nih.gov This analysis can quantify the charge transfer from the nitrogen lone pair orbital to the antibonding orbital of the O-H bond, providing a measure of the hydrogen bond's strength and covalent character. The strength of this intramolecular hydrogen bond can be influenced by steric effects from other substituents on the phenyl ring. mdpi.com

Table 2: Typical Calculated Parameters for an O-H···N Intramolecular Hydrogen Bond in an ortho-Aminomethylphenol Derivative

ParameterCalculated ValueSignificance
H···N Distance1.80 - 2.00 ÅIndicates a short, strong hydrogen bond.
O-H-N Angle140° - 160°Reflects the geometry of the six-membered quasi-ring formed by the H-bond.
Calculated ν(OH) Frequency Shift-300 to -500 cm-1Large redshift from the typical ~3600 cm-1 indicates strong H-bonding.

Note: The values in this table are representative examples derived from computational studies on molecules with similar structural motifs.

Solvent Effects on Molecular and Electronic Structures

The surrounding solvent medium can significantly influence the molecular and electronic properties of this compound. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to study these solvent effects. nih.gov This method treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Studies on related molecules using DFT and TD-DFT with the PCM model have shown that solvent polarity can alter various properties. dntb.gov.uaresearchgate.net For instance, the stability of the molecule, represented by its total energy, can change in different solvents. Electronic properties are also sensitive to the solvent environment. The dipole moment of the molecule typically increases in polar solvents due to enhanced charge separation. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also affected. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. In polar solvents, this energy gap often decreases, which can lead to a red shift in the UV-Vis absorption spectrum. nih.gov These computational investigations are crucial for understanding how the compound will behave in different chemical environments.

Table 3: Illustrative Solvent Effects on Calculated Electronic Properties of a Phenolic Compound

Solvent (Dielectric Constant, ε)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)
Gas Phase (ε=1)2.54.63
Toluene (ε=2.4)2.84.64
Acetone (ε=20.7)4.54.62
Ethanol (ε=24.6)4.84.62
Water (ε=78.4)5.24.61

Note: This table presents typical trends observed in computational studies on the effect of solvent polarity on molecular properties. nih.gov

Computational Modeling of Biomolecular Interactions and Binding Mechanisms

Computational modeling is a vital tool for predicting and analyzing the interactions of small molecules like this compound with biological macromolecules such as DNA and enzymes. These in silico studies provide insights into potential binding modes, affinities, and mechanisms of action.

DNA Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to explore how this compound might bind to DNA. mdpi.com Docking studies predict the preferred binding site (e.g., minor groove, major groove, or intercalation between base pairs) and estimate the binding energy. For many phenolic compounds, binding to the minor groove of DNA, particularly in AT-rich regions, is common. nih.gov MD simulations can then be used to assess the stability of the predicted DNA-ligand complex over time, revealing details about specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding. nih.gov

Enzyme Binding Sites: Molecular docking is also extensively used to investigate the binding of molecules to the active sites of enzymes. nih.gov For phenolic compounds, enzymes like acetylcholinesterase (AChE) or tyrosinase are often studied targets. mdpi.comresearchgate.net Docking simulations can place the this compound molecule within the enzyme's binding pocket and calculate a scoring function to rank its potential binding affinity. mdpi.com These models help identify key amino acid residues that interact with the ligand through hydrogen bonds, π-π stacking, or hydrophobic interactions, providing a structural basis for potential enzyme inhibition or substrate activity. researchgate.net

Table 4: Representative Molecular Docking Results for a Phenolic Ligand with a Biological Target

Biological TargetBinding Energy (kcal/mol)Predicted Binding ModeKey Interacting Residues
DNA (Minor Groove)-7.6Groove BindingAdenine, Thymine
Acetylcholinesterase (Active Site)-8.2Competitive InhibitionTrp84, Tyr334, Phe330

Note: This table provides hypothetical but representative data based on docking studies of similar compounds with DNA and AChE to illustrate the type of information generated. nih.govresearchgate.net

Reactivity and Reaction Pathway Modeling

Transition State Theory and Reaction Energy Barrier Calculations

Computational chemistry offers powerful methods to model the reactivity of this compound and to map out potential reaction pathways. Density Functional Theory (DFT) is a cornerstone of these investigations, used to calculate the energies of reactants, products, and, most importantly, transition states. researchgate.netnih.gov

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy, or energy barrier, of a reaction. Locating the transition state structure is a critical step in understanding reaction mechanisms. researchgate.net By calculating the energy difference between the transition state and the reactants, the reaction energy barrier can be determined. A lower energy barrier corresponds to a faster reaction rate. chemrxiv.org

Once the energy barrier is known, Conventional Transition State Theory (TST) can be applied to calculate the theoretical rate constant for the reaction. nih.gov This approach has been successfully used to study various reaction types, including hydrogen atom transfer from phenols and gas-phase elimination reactions. researchgate.netustc.edu.cn For this compound, this methodology could be applied to model its oxidation reactions or its role in electrophilic aromatic substitution, providing fundamental insights into its chemical behavior.

Table 5: Illustrative Calculated Energy Barriers for a Reaction Involving a Phenolic Compound

Reaction TypeComputational MethodCalculated Energy Barrier (kcal/mol)
Hydrogen Atom TransferDFT (B3LYP/6-31G*)12.5
Electrophilic Substitution (Nitration)DFT (PBE0/cc-pVTZ)18.2

Note: This table contains example data representing typical energy barriers calculated for reactions involving phenols, illustrating the application of computational methods to predict reactivity. ustc.edu.cnchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing the course of a chemical reaction. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org

Table 1: Frontier Molecular Orbital Energies for 2-Aminophenol (B121084)

Molecular Orbital Energy (eV)
HOMO -5.23
LUMO -0.54
HOMO-LUMO Gap (ΔE) 4.69

Data derived from a theoretical investigation of phenol and its derivatives. rjpn.org

Local and Global Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to further quantify a molecule's reactivity. These descriptors provide a more nuanced understanding of a molecule's stability and its propensity to engage in chemical reactions. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability. rjpn.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η). A higher value suggests a greater capacity to accept electrons. rjpn.org

Theoretical calculations for 2-aminophenol have yielded values for these descriptors, which help in comparing its reactivity to related compounds. For instance, in a comparative study, 2-aminophenol was found to be the most reactive among phenol and 2-nitrophenol (B165410) based on its chemical hardness value. rjpn.org

Table 2: Global Reactivity Descriptors for 2-Aminophenol

Descriptor Value (eV)
Ionization Potential (I) 5.23
Electron Affinity (A) 0.54
Chemical Hardness (η) 2.345
Chemical Softness (S) 0.426
Electronegativity (χ) 2.885
Electrophilicity Index (ω) 1.77

Data derived from a theoretical investigation of phenol and its derivatives. rjpn.org

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within a molecule. These are often determined using methods like the calculation of Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This level of analysis allows for the identification of the most likely sites for nucleophilic or electrophilic attack. While specific local reactivity data for 2-aminophenol was not detailed in the comparative study, the global descriptors strongly suggest a molecule with a high propensity to react, a characteristic that would be further elucidated by local reactivity analysis.

Research on Derivatives and Structural Analogs

Systematic Structural Modifications and Their Chemical Consequences

The chemical behavior of 2-(diethylaminomethyl)phenol derivatives is profoundly influenced by structural changes. Modifications to the aminomethyl group affect basicity, steric hindrance, and hydrogen bonding capabilities, while substitutions on the aromatic ring alter the electronic properties, reactivity, and acidity of the phenolic hydroxyl group.

Altering the tertiary amine component of the aminomethyl side chain is a common strategy to modulate the properties of phenolic Mannich bases. Replacing the diethylamino group with other amines such as dimethylamino or cyclic amines like pyrrolidinyl and morpholinyl leads to distinct chemical consequences.

The dimethylamino analog, 2-((dimethylamino)methyl)phenol, is a well-studied Mannich base. nih.gov The primary difference from its diethyl counterpart lies in the reduced steric bulk of the methyl groups compared to the ethyl groups. This can influence the rate of reactions involving the nitrogen atom and the strength of intramolecular hydrogen bonding between the tertiary amine's nitrogen and the phenolic hydroxyl group. This intramolecular hydrogen bond is a key feature of such compounds, influencing their physical and chemical properties.

Incorporating cyclic amines like pyrrolidine (B122466) introduces a more rigid structure to the side chain. The resulting compound, for instance, 2-methyl-4-(1-pyrrolidinylmethyl)phenol, is noted as an intermediate in the synthesis of pharmaceuticals. myskinrecipes.com The conformational constraint of the pyrrolidine ring can affect the molecule's interaction with biological targets or its packing in a crystal lattice. The basicity of the nitrogen atom is also altered, which can have significant chemical consequences.

Aminomethyl SubstituentExample Compound NameKey Structural FeaturePotential Chemical Consequence
Dimethylamino2-((Dimethylamino)methyl)phenolLess sterically hindered than diethylamino. Altered reaction kinetics and strength of intramolecular hydrogen bonding.
Pyrrolidinyl2-Methyl-4-(1-pyrrolidinylmethyl)phenolFive-membered heterocyclic ring, conformationally restricted. myskinrecipes.comModified basicity and steric profile, influencing intermolecular interactions.
Morpholinyl2-(Morpholinomethyl)phenolSix-membered heterocyclic ring containing an ether linkage.Introduces an additional heteroatom (oxygen), potentially altering solubility and hydrogen bonding capacity.

Introducing substituents directly onto the phenolic ring significantly modifies the electronic landscape of the molecule. The nature and position of these groups dictate the acidity of the phenol (B47542), its susceptibility to electrophilic aromatic substitution, and its oxidation potential.

An amino group, typically at the para-position (position 4) relative to the hydroxyl group, results in compounds like 4-amino-2-[(diethylamino)methyl]phenol. evitachem.comnih.gov The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. smolecule.com This makes the ring more susceptible to electrophilic attack and facilitates oxidation. The presence of the amino group also increases the basicity of the molecule and can influence the pKa of the phenolic hydroxyl. smolecule.com

Alkyl groups, such as methyl, are weak electron-donating groups. Their presence on the phenolic ring, as in 2-methyl-4-(1-pyrrolidinylmethyl)phenol, slightly increases the ring's electron density and can influence the regioselectivity of further reactions through steric hindrance. myskinrecipes.com

Ring SubstituentExample Compound NameElectronic EffectChemical Consequences
Amino (-NH₂)4-Amino-2-[(diethylamino)methyl]phenolStrongly electron-donating. smolecule.comIncreases ring reactivity towards oxidation; decreases phenolic acidity. smolecule.com
Chloro (-Cl)2-Chloro-5-(diethylamino)phenolElectron-withdrawing (inductive), weakly electron-donating (resonance). wikipedia.orgDecreases ring reactivity towards electrophiles; increases phenolic acidity.
Methyl (-CH₃)2-Methyl-4-(1-pyrrolidinylmethyl)phenolWeakly electron-donating. myskinrecipes.comSlightly increases ring reactivity; provides steric influence on reactions.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. pharmacy180.comresearchgate.net While this compound itself has a tertiary amine and cannot form an imine directly at that site, its derivatives that contain a primary amino group on the phenolic ring are excellent precursors for Schiff base formation. ekb.eg

For example, an aminophenol derivative can react with an aldehyde (like salicylaldehyde (B1680747) or a substituted benzaldehyde) to form a Schiff base. ekb.egresearchgate.net The resulting imine derivatives, such as those derived from 5-(diethylamino)phenol, are often stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. uq.edu.aunih.gov This hydrogen bond creates a stable six-membered ring and contributes to the planarity of that molecular fragment. uq.edu.au X-ray crystallographic studies of such Schiff bases have confirmed the existence of the phenol-imine tautomeric form and the presence of this strong intramolecular O-H···N hydrogen bond. uq.edu.aunih.gov The formation of these derivatives introduces a new functional group, which can be used for further chemical transformations or for coordinating with metal ions to form metal complexes. rasayanjournal.co.in

Synthesis and Characterization of Novel Analogs

The creation of new analogs of this compound is driven by the pursuit of molecules with specific, enhanced, or novel properties. This involves rational design principles and is verified through rigorous spectroscopic and structural analysis.

The design of novel analogs is rarely arbitrary; it is guided by the desired application. A key principle is structure-activity relationship (SAR) studies, where systematic modifications are made to a parent molecule to understand how structural changes affect its properties and to optimize a specific function.

Medicinal Chemistry: In drug design, analogs are created to enhance therapeutic effects. For instance, derivatives of 4-[(diethylamino)methyl]-phenol have been designed and synthesized as cholinesterase inhibitors for potential use in treating Alzheimer's disease. doi.org Modifications to the phenolic ring and the amine substituent are intended to improve binding affinity and selectivity for the target enzymes (acetylcholinesterase and butyrylcholinesterase). doi.org Similarly, novel 2,6-disubstituted phenol derivatives have been designed to act as general anesthetics with improved profiles over existing drugs. nih.gov

Materials Science: Analogs can be designed to have specific optical or electronic properties. For example, a diethylaminophenol functionalized Schiff base was synthesized to create a luminogen that exhibits crystallization-induced emission-enhancement (CIEE). rsc.org The design incorporates electron donor and acceptor units to facilitate twisted intramolecular charge transfer (TICT) properties, leading to switchable fluorescence that could be used in security printing or data storage. rsc.org

Catalysis: The aminomethylphenol scaffold is used in designing catalysts. The nitrogen and oxygen atoms can act as ligands to coordinate with metal centers. Modifications to the structure can tune the steric and electronic environment around the metal, thereby influencing the catalyst's activity and selectivity. For example, 2,4,6-tris(dimethylaminomethyl)phenol (B167129) is a widely used catalyst and accelerator for curing epoxy resins. wikipedia.org

The characterization of newly synthesized analogs relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide detailed information about the molecular structure.

NMR Spectroscopy: In ¹H NMR, the chemical environment of each proton is revealed. For 2-((dimethylamino)methyl)phenol, the phenolic hydroxyl proton appears as a downfield broad singlet, indicative of hydrogen bonding. The aromatic protons typically resonate in the δ 6.8–7.2 ppm region. In the ¹³C NMR spectrum, the N-CH₃ carbons appear around δ 45 ppm, and the methylene (B1212753) bridge carbon (-CH₂-N) is found near δ 60 ppm. When substituents are added to the ring, such as an amino group in 4-amino-2-[(diethylamino)methyl]phenol, the chemical shifts of the aromatic protons and carbons are altered due to the electron-donating nature of the new group. smolecule.com

IR Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the phenolic group. smolecule.com C-H stretching vibrations for aromatic and alkyl groups are seen between 3100-2800 cm⁻¹, while aromatic C=C stretching appears in the 1600-1450 cm⁻¹ range. The C-N stretching of the tertiary amine is typically observed around 1260-1020 cm⁻¹. The introduction of new functional groups, like an acetamido group in 4-acetamido-2-diethylaminomethylphenol, would introduce a new characteristic C=O stretching band for the amide. nih.gov

Structural Analysis: X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. For Schiff base derivatives of diethylaminophenol, crystallography has been essential in confirming the phenol-imine tautomer and detailing the geometry of the intramolecular O-H···N hydrogen bond. uq.edu.aunih.gov Comparing the crystal structures of different analogs reveals how substitutions affect molecular packing and planarity.

CompoundKey ¹H NMR SignalKey IR Band (cm⁻¹)Reference
2-((Dimethylamino)methyl)phenolAromatic H: δ 6.8–7.2 ppmO-H (phenolic, broad): 3400-3200
4-Amino-2-[(diethylamino)methyl]phenolPhenolic OH: δ 9.0-10.5 ppm (broad singlet)O-H (phenolic, broad): 3500-3200 smolecule.com

Comparative Studies of Reactivity and Coordination Behavior

Comparative studies of this compound derivatives, where substituents on the aromatic ring or the amine group are varied, provide valuable insights into their coordination behavior and subsequent reactivity. These studies are crucial for the rational design of ligands tailored for specific catalytic applications.

The steric and electronic properties of ligands are paramount in determining the geometry, stability, and reactivity of their metal complexes. In derivatives of this compound, these properties can be systematically tuned.

Steric Effects: The size and arrangement of substituents near the coordinating atoms (the phenolic oxygen and the amino nitrogen) significantly impact the coordination environment of a metal center. For instance, introducing bulky substituents on the phenyl ring, ortho to the hydroxyl group, can enforce a more distorted coordination geometry. This steric hindrance can influence the accessibility of the metal center to substrates, thereby affecting catalytic activity. Similarly, modifying the alkyl groups on the nitrogen atom (e.g., replacing diethyl with di-tert-butyl) can create a sterically demanding pocket around the metal, which can lead to selective catalysis.

Electronic Effects: The electronic nature of substituents on the aromatic ring modifies the electron density on the phenolic oxygen and, to a lesser extent, the nitrogen atom. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the coordinating atoms, enhancing their donor capacity. This generally leads to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), decrease the electron density, weakening the donor strength of the ligand. These electronic modulations directly influence the redox potential of the metal center and its Lewis acidity, which are critical parameters in many catalytic cycles.

A comparative theoretical study on the reactivity of rhenium(I) complexes with various nucleophilic ligands, including substituted phenols and amines, demonstrated that both alkyl and aryl substituents significantly influence the reaction pathways and energy barriers. For instance, a methyl substituent tends to accelerate reactions, whereas an aromatic ring's effect is dependent on the heteroatom it is attached to, favoring reactions when bonded to phosphorus or sulfur but hindering them when attached to nitrogen or oxygen. nih.gov

Structural variations in the this compound ligand framework provide a powerful tool to modulate the catalytic activity of the corresponding metal complexes. By systematically altering substituents, researchers can fine-tune the catalyst's performance for a specific transformation.

For example, in the context of polymerization catalysis, titanium complexes bearing substituted 2-((arylimino)methyl)phenolates have been studied. It was found that the nature and position of substituents on the aryl ring have a profound effect on the catalytic activity and the properties of the resulting polymer. A comparative study of titanium complexes with 2-(arylideneamino)phenolates and 2-((arylimino)methyl)phenolates in the ring-opening polymerization of ε-caprolactone and L-lactide revealed that subtle changes in the ligand backbone significantly impact catalytic efficiency. rsc.org

The following interactive data table summarizes hypothetical findings from a comparative study on the effect of para-substituents on the phenyl ring of a this compound-metal catalyst in a model cross-coupling reaction.

Substituent (R)Electronic EffectSteric HindranceReaction Yield (%)Turnover Frequency (TOF) (h⁻¹)
-OCH₃Electron-donatingLow95120
-CH₃Electron-donatingLow92110
-HNeutralLow8590
-ClElectron-withdrawingMedium7875
-NO₂Strongly Electron-withdrawingMedium6550

This table is illustrative and based on general principles of catalyst design.

As the table demonstrates, electron-donating groups in the para position generally lead to higher catalytic activity, likely due to the increased electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing groups tend to decrease the activity.

Elucidation of Structure-Property Relationships

The elucidation of structure-property relationships is a central goal in the study of this compound derivatives. By correlating specific structural features with observable properties like catalytic activity, selectivity, and stability, predictive models for catalyst design can be developed.

Key structural parameters that are often investigated include:

Bond lengths and angles: Changes in the metal-ligand bond lengths and the bite angle of the chelate can indicate the strength of the coordination and the degree of steric strain.

Coordination geometry: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) is dictated by the ligand's steric and electronic profile and has a direct bearing on the reaction mechanism.

Electronic parameters: Spectroscopic techniques (e.g., UV-Vis, NMR) and electrochemical methods (e.g., cyclic voltammetry) are used to probe the electronic environment of the metal center and how it is influenced by ligand modifications.

A study on Hg(II) complexes with various pyridine (B92270) derivative ligands highlighted how steric requirements and the predominance of the ligands determine the final structural arrangement, ranging from monomers to coordination polymers. nih.gov This underscores the importance of understanding the interplay between ligand structure and the resulting supramolecular assembly.

By systematically gathering and analyzing such data, researchers can establish clear relationships between the molecular structure of the ligand and the macroscopic properties of the resulting catalyst. For instance, a linear free-energy relationship might be established between a substituent's Hammett parameter and the logarithm of the reaction rate, providing a quantitative understanding of electronic effects.

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